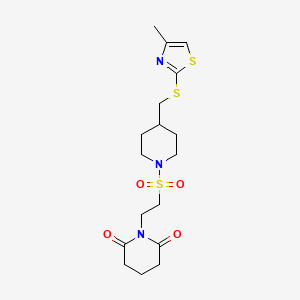
1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C17H25N3O4S3 and its molecular weight is 431.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound 1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic BCL2 family proteins . .
Activité Biologique
1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring , piperidine rings , and a sulfonamide moiety , which are significant for its biological activity. The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved by reacting thioamides with α-haloketones under basic conditions.
- Attachment of the Piperidine Ring : Utilizing nucleophilic substitution reactions, piperidine derivatives are introduced.
- Coupling with the Sulfonamide Moiety : The final step involves linking the sulfonamide group to the piperidine derivative through a sulfonylation reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes.
- Receptor Binding : The piperidine structure allows for hydrophobic interactions with receptor sites, potentially modulating neurotransmitter activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, derivatives of thiazole exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.
Anti-inflammatory Potential
Another study highlighted the anti-inflammatory effects of thiazole derivatives, where compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro . Results indicated a dose-dependent reduction in cytokine levels, supporting its potential therapeutic role.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S₂ |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 1421482-89-4 |
| Antimicrobial Activity | MIC: 3.12 - 12.5 µg/mL |
| Anti-inflammatory Activity | Cytokine inhibition observed |
Propriétés
IUPAC Name |
1-[2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S3/c1-13-11-25-17(18-13)26-12-14-5-7-19(8-6-14)27(23,24)10-9-20-15(21)3-2-4-16(20)22/h11,14H,2-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIOFHDAIFECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














